molecular formula C7H7ClN2O4 B1467633 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid CAS No. 1447966-21-3

3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Cat. No.: B1467633
CAS No.: 1447966-21-3
M. Wt: 218.59 g/mol
InChI Key: RSBVCQPVZLWHMC-UHFFFAOYSA-N
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Description

“3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid” is a uracil derivative . Uracil and its derivatives exhibit a broad spectrum of activity and have been used as antitumor, antibacterial, and antiviral drugs . This compound is available for purchase online for pharmaceutical testing .


Synthesis Analysis

Two uracil derivatives of methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate were synthesized and characterized by elementary analyses, MS, IR, and NMR .


Molecular Structure Analysis

The crystal structures of the synthesized compounds were determined by means of X-ray diffraction . The X-ray diffraction revealed that the N–H···O inter-molecular hydrogen bond in the solid state of the two title compounds resulted in an antiparallel β-sheet arrangement .


Chemical Reactions Analysis

The thermal stabilities of the synthesized compounds were studied by DSC–TGA techniques .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural analysis of 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid and its derivatives have been extensively explored in scientific research. These compounds are synthesized through various chemical reactions and characterized by techniques like MS, IR, NMR, and X-ray diffraction. The structural studies reveal their crystallographic properties and potential interactions with DNA through electrostatic binding, indicating a foundational interest in their molecular arrangements and potential biological applications (Yao et al., 2013).

Molecular Modeling and Biological Evaluations

Further investigations into derivatives of this compound involve molecular modeling and biological evaluations, suggesting potential leads for new anticancer drugs. These studies are supported by docking and molecular dynamic studies to predict the compounds' interaction with DNA, aiming to identify promising candidates for further drug development (Santana et al., 2020). Moreover, the synthesis of amino acid ester derivatives containing similar molecular structures exhibits antitumor activities, underscoring the therapeutic potential of these compounds (Xiong et al., 2009).

Selective Inhibition of Human Enzymes

Research has also delved into the selective inhibition of closely related human enzymes, showcasing the compound's adaptability for targeting specific biological pathways. By altering the molecular scaffold, researchers have managed to shift the potency and selectivity profile towards specific enzymes involved in diabetes, cancer, and inflammation, revealing the compound's versatility in drug design and development (Hegemann & Groll, 2015).

Enhancement with Molecular Imprinted Polymers

Innovative applications extend to the enhancement of molecular imprinted polymers, utilizing derivatives for organic fillers in bagasse cellulose fibers. This approach aims at improving material properties for various applications, including antimicrobial activities, demonstrating the compound's utility beyond traditional pharmaceutical uses (Fahim & Abu-El Magd, 2021).

Mechanism of Action

The UV spectra indicated that the two compounds interacted with DNA by electrostatic binding .

Properties

IUPAC Name

3-(5-chloro-2,4-dioxopyrimidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBVCQPVZLWHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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